molecular formula C6H4Cl2N4S B14330916 6,8-dichloro-2-methylsulfanyl-7H-purine CAS No. 98141-45-8

6,8-dichloro-2-methylsulfanyl-7H-purine

Cat. No.: B14330916
CAS No.: 98141-45-8
M. Wt: 235.09 g/mol
InChI Key: HCDIZFGKFJHVDP-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylsulfanyl-7H-purine is a chemical compound with the molecular formula C6H4Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methylsulfanyl group at position 2 on the purine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-methylsulfanyl-7H-purine typically involves the chlorination of 2-methylsulfanyl purine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylsulfanyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6,8-Dichloro-2-methylsulfanyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-methylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropurine
  • 2,6,8-Trichloropurine
  • 2-Methylthio-6-chloropurine

Uniqueness

6,8-Dichloro-2-methylsulfanyl-7H-purine is unique due to the specific positioning of the chlorine atoms and the methylsulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

98141-45-8

Molecular Formula

C6H4Cl2N4S

Molecular Weight

235.09 g/mol

IUPAC Name

6,8-dichloro-2-methylsulfanyl-7H-purine

InChI

InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12)

InChI Key

HCDIZFGKFJHVDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl

Origin of Product

United States

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